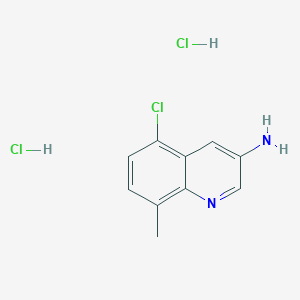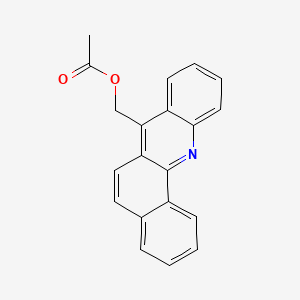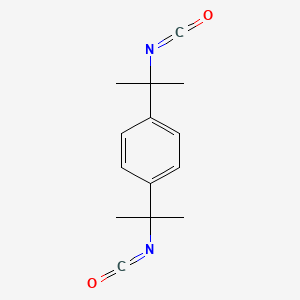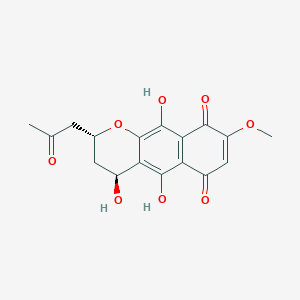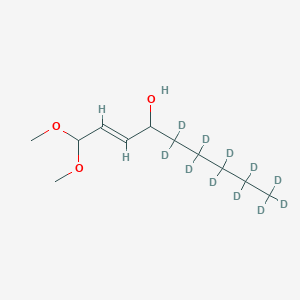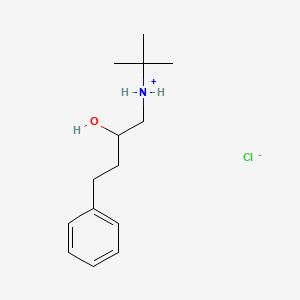
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride is an organic compound that belongs to the class of beta-adrenergic agonists This compound is characterized by the presence of a tert-butylamino group, a phenyl group, and a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and cardiovascular conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects. The activation of beta-adrenergic receptors results in the stimulation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. This, in turn, leads to the relaxation of smooth muscle tissues, particularly in the respiratory and cardiovascular systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride: This compound shares structural similarities with 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride but has different substituents on the phenyl ring.
Bambuterol: A long-acting beta-adrenergic agonist used in the treatment of asthma, which also contains a tert-butylamino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22820-58-2 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
tert-butyl-(2-hydroxy-4-phenylbutyl)azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-14(2,3)15-11-13(16)10-9-12-7-5-4-6-8-12;/h4-8,13,15-16H,9-11H2,1-3H3;1H |
InChI-Schlüssel |
FRCASEIEUBHNEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



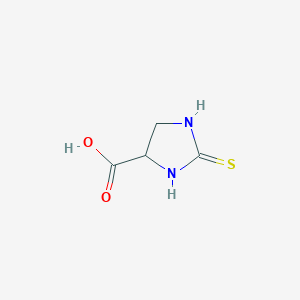
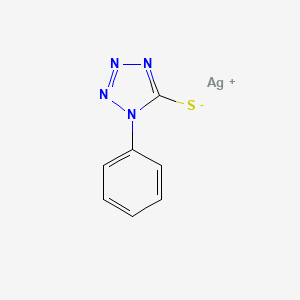
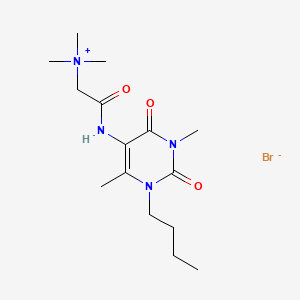
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
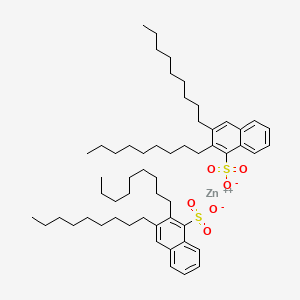
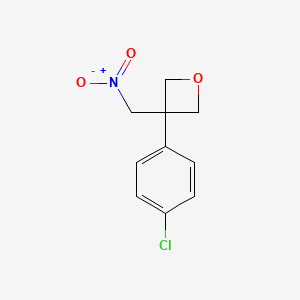
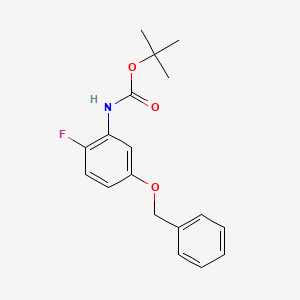
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
